molecular formula C9H14O6 B13693829 (5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one

(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one

Cat. No.: B13693829
M. Wt: 218.20 g/mol
InChI Key: RDTDFLCQMKPKBO-UHFFFAOYSA-N
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Description

(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[45]decan-10-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    (5S,8R,9S)-8,9-Bis[(triisopropylsilyl)oxy]-6-oxaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but has different substituents.

    (4S,5S,8R,9R,10S)-4-[4-(Benzyloxy)phenyl]-9,10-dihydroxy-8-(triisopropylsilyloxy)-1,6-dioxaspiro[4.5]decan-2-one: Another compound with a similar core structure but different functional groups.

Uniqueness

(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[45]decan-10-one is unique due to its specific hydroxyl group positions and the presence of a trioxaspiro core

Properties

IUPAC Name

7,8-dihydroxy-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-6,10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTDFLCQMKPKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C(C(CO2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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